molecular formula C20H40O2 B158134 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene- CAS No. 438536-34-6

1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-

Cat. No. B158134
CAS RN: 438536-34-6
M. Wt: 312.5 g/mol
InChI Key: KDJDYRMHRJLXAB-UHFFFAOYSA-N
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Description

“1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-” is a compound with the molecular formula C20H40O2 . It is also known by other names such as “3 (20)-Phytene-1,2-diol”, “7,11,15-TRIMETHYL-3-METHYLIDENEHEXADECANE-1,2-DIOL”, and “(Rac)-Phytene-1,2-diol” among others .


Molecular Structure Analysis

The compound has a molecular weight of 312.5 g/mol . The InChI representation of the molecule is InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3 . The Canonical SMILES representation is CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.5 g/mol . It has a topological polar surface area of 40.5 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 14 rotatable bonds . The exact mass of the compound is 312.302830514 g/mol . The compound has a complexity of 273 . The compound has a density of 0.9±0.1 g/cm³, a boiling point of 425.5±25.0 °C at 760 mmHg, and a flash point of 179.3±17.8 °C .

Scientific Research Applications

Nanocrystal Synthesis

“3(20)-Phytene-1,2-diol” has been used as a reducing agent in the preparation of silver nanocrystals. This application leverages its ability to donate electrons to silver ions, facilitating their reduction to metallic silver and aiding in the formation of nanocrystals .

Lipid Nanoparticles (LNPs)

The compound has been utilized in the synthesis of monodisperse lipid nanoparticles containing iron, cobalt, or manganese. These LNPs have potential applications in drug delivery systems and medical imaging .

Cosmetic Applications

It has also found use as a component in formulations for hair and skin conditioners , where it contributes to the moisturizing and conditioning properties of cosmetic products .

properties

IUPAC Name

7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJDYRMHRJLXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442890
Record name 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-

CAS RN

474431-27-1
Record name 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-
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Reactant of Route 6
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